Cas no 2680791-23-3 (tert-butyl N-(1-bromocyclobutyl)methylcarbamate)

tert-butyl N-(1-bromocyclobutyl)methylcarbamate 化学的及び物理的性質
名前と識別子
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- EN300-28281684
- 2680791-23-3
- tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
- tert-butyl N-(1-bromocyclobutyl)methylcarbamate
-
- MDL: MFCD32827994
- インチ: 1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10/h4-7H2,1-3H3,(H,12,13)
- InChIKey: OEECLDDMIXATRP-UHFFFAOYSA-N
- SMILES: BrC1(CNC(=O)OC(C)(C)C)CCC1
計算された属性
- 精确分子量: 263.05209g/mol
- 同位素质量: 263.05209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 219
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 38.3Ų
tert-butyl N-(1-bromocyclobutyl)methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28281684-1.0g |
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate |
2680791-23-3 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-28281684-0.05g |
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate |
2680791-23-3 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
Enamine | EN300-28281684-0.25g |
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate |
2680791-23-3 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
Enamine | EN300-28281684-10g |
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate |
2680791-23-3 | 10g |
$3315.0 | 2023-09-09 | ||
Enamine | EN300-28281684-0.5g |
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate |
2680791-23-3 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
Enamine | EN300-28281684-5.0g |
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate |
2680791-23-3 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-28281684-2.5g |
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate |
2680791-23-3 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-28281684-0.1g |
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate |
2680791-23-3 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
Enamine | EN300-28281684-10.0g |
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate |
2680791-23-3 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-28281684-1g |
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate |
2680791-23-3 | 1g |
$770.0 | 2023-09-09 |
tert-butyl N-(1-bromocyclobutyl)methylcarbamate 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
tert-butyl N-(1-bromocyclobutyl)methylcarbamateに関する追加情報
tert-butyl N-(1-bromocyclobutyl)methylcarbamate: A Comprehensive Overview
tert-butyl N-(1-bromocyclobutyl)methylcarbamate, identified by the CAS number 2680791-23-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure, has garnered attention due to its potential applications in various chemical processes and its role in advancing research in related disciplines.
The structure of tert-butyl N-(1-bromocyclobutyl)methylcarbamate comprises a tert-butyl group attached to a carbamate moiety, which is further connected to a bromocyclobutyl ring. This arrangement not only imparts stability to the molecule but also facilitates its participation in a wide range of chemical reactions. Recent studies have highlighted the importance of such structures in enhancing the efficiency of catalytic processes, particularly in asymmetric synthesis and polymerization reactions.
One of the most notable aspects of tert-butyl N-(1-bromocyclobutyl)methylcarbamate is its role as a precursor in the synthesis of advanced materials. Researchers have demonstrated that this compound can serve as a building block for constructing complex molecular architectures, including dendrimers and other nanostructured materials. These materials hold promise for applications in drug delivery systems, sensors, and electronic devices.
In terms of synthesis, tert-butyl N-(1-bromocyclobutyl)methylcarbamate can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has been shown to significantly improve the yield and purity of this compound.
The properties of tert-butyl N-(1-bromocyclobutyl)methylcarbamate make it an attractive candidate for use in various industrial applications. Its thermal stability and reactivity profile render it suitable for high-temperature processes, while its solubility characteristics facilitate its use in solution-based reactions. Moreover, the compound's ability to form stable complexes with metal ions has opened new avenues for its application in coordination chemistry and catalysis.
Recent research has also explored the biological implications of tert-butyl N-(1-bromocyclobutyl)methylcarbamate. Studies have indicated that this compound exhibits moderate activity against certain enzymes, suggesting potential applications in drug design. However, further investigations are required to fully understand its pharmacokinetic properties and toxicity profile.
In conclusion, tert-butyl N-(1-bromocyclobutyl)methylcarbamate, with its unique structure and versatile properties, continues to be a focal point in chemical research. As new applications emerge and synthetic methodologies evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.
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